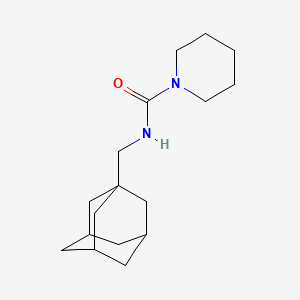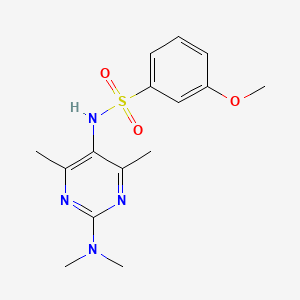
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which are often used in the development of various pharmaceuticals . Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry . The exact structure of this compound would depend on the specific arrangement and bonding of its atoms .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its molecular structure. For example, the dimethylamino group might make the compound more basic, and the sulfonamide group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the dimethylamino group might increase the compound’s basicity .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Novel derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their biological activities. For example, a series of new thiourea derivatives have been synthesized from the reaction with appropriate aromatic amines, showing significant antimycobacterial activity against Mycobacterium tuberculosis. The structure-activity relationship analysis indicated that certain moieties contribute to potent compounds in this study (Ghorab et al., 2017).
Molecular Docking and Computational Studies
Computational studies, including docking and quantum chemical calculations, have been employed to investigate the interactions of sulfonamide derivatives with biological targets. For instance, N-dimethylaminomethylene derivatives have been studied for their gas-liquid chromatographic properties, illustrating their potential in analytical chemistry applications (Vandenheuvel & Gruber, 1975). Additionally, quantum chemical and molecular dynamics simulation studies predict the inhibition efficiencies of certain derivatives on metal corrosion, highlighting their potential in materials science (Kaya et al., 2016).
Antifungal and Antitumor Activities
Several sulfonamide derivatives have been synthesized and tested for their antifungal and antitumor activities. For example, chiral and achiral benzenesulfonamides have been prepared and evaluated for their in vitro anti-HIV and antifungal activities, demonstrating the potential of these compounds in pharmaceutical applications (Zareef et al., 2007).
Nonlinear Optical Properties
Thienyl-substituted pyridinium salts, including those with sulfonamide groups, have been synthesized and analyzed for their second-order nonlinear optical properties. This research indicates the potential use of these compounds in developing materials for optical applications (Li et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-10-14(11(2)17-15(16-10)19(3)4)18-23(20,21)13-8-6-7-12(9-13)22-5/h6-9,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWQNEPZHZQGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione](/img/structure/B2716712.png)
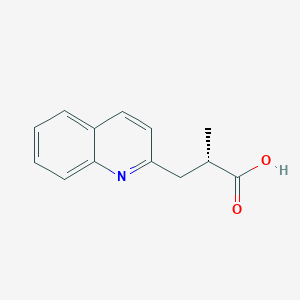
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2716714.png)
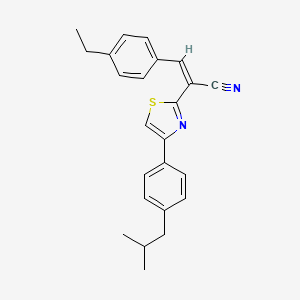
![2-(4,6,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2716718.png)
![4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2716720.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiophene-2-carboxamide](/img/structure/B2716721.png)
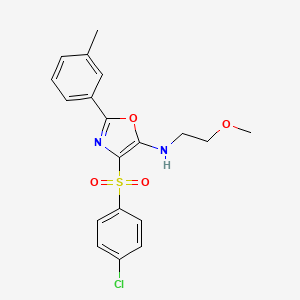
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2716725.png)
![2,4,7-Trimethyl-6-(2-phenylmethoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2716726.png)
![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2716727.png)
![9-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2716729.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide](/img/structure/B2716732.png)
